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molecular formula C8H8ClF B8788868 2-Chloro-4-ethyl-1-fluorobenzene

2-Chloro-4-ethyl-1-fluorobenzene

Cat. No. B8788868
M. Wt: 158.60 g/mol
InChI Key: JZTMPVVNBOQABN-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To a solution of 3′-chloro-4′-fluoroacetophenone (5.2 g, 30.1 mmol) in 30 mL TFA, was added triethylsilane (14.4 mL, 90.4 mmol). The mixture was stirred at rt for 15 h, then concentrated. The crude product was purified by flash chromatography (100% hexanes, 2×) to afford 1.35 g of Intermediate 221.1 as a colorless oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C(C)=O
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (100% hexanes, 2×)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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